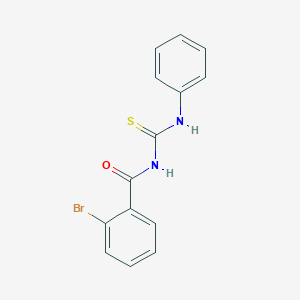
2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile, also known as CP-55940, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s by Pfizer, and has since been used extensively in scientific research to study the effects of cannabinoids on the body.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile involves binding to the CB1 and CB2 receptors, which are both G protein-coupled receptors. This binding triggers a cascade of intracellular signaling events that ultimately lead to changes in gene expression and cellular function. This compound has been shown to activate a variety of signaling pathways, including the MAPK/ERK pathway, the PI3K/AKT pathway, and the cAMP/PKA pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and modulation of immune function. It has been shown to have analgesic, anti-inflammatory, and anti-tumor effects, and has also been studied for its potential use in treating conditions such as epilepsy, multiple sclerosis, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile for lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoids on the body with a high degree of specificity and control. However, one limitation of this compound is its relatively short half-life in the body, which can make it difficult to study the long-term effects of cannabinoid exposure.
Direcciones Futuras
There are many potential future directions for research on 2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved pharmacological properties, such as longer half-lives or greater selectivity for specific receptor subtypes. Another area of interest is the development of novel therapeutic applications for cannabinoids, such as in the treatment of cancer or neurological disorders. Finally, there is a need for further research on the long-term effects of cannabinoid exposure, particularly with regard to potential risks such as addiction or cognitive impairment.
Métodos De Síntesis
The synthesis of 2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile involves several steps, including the reaction of 4-chloroaniline with 4-pyridinecarboxaldehyde to form an intermediate compound, which is then reacted with 2-cyanopropene to yield the final product. The reaction is typically carried out under controlled conditions, with careful monitoring of temperature and reaction time to ensure high yields and purity.
Aplicaciones Científicas De Investigación
2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile has been widely used in scientific research to study the effects of cannabinoids on the body. It has been shown to bind with high affinity to both the CB1 and CB2 receptors, which are found throughout the body and play a key role in regulating various physiological processes. Studies have also shown that this compound can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood, appetite, and other functions.
Propiedades
Fórmula molecular |
C14H12ClN3 |
|---|---|
Peso molecular |
257.72 g/mol |
Nombre IUPAC |
2-(4-chloroanilino)-2-pyridin-4-ylpropanenitrile |
InChI |
InChI=1S/C14H12ClN3/c1-14(10-16,11-6-8-17-9-7-11)18-13-4-2-12(15)3-5-13/h2-9,18H,1H3 |
Clave InChI |
XOAMWAGFVRSLTG-UHFFFAOYSA-N |
SMILES |
CC(C#N)(C1=CC=NC=C1)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C#N)(C1=CC=NC=C1)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(aminosulfonyl)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B232278.png)
![{2-[(2-Methoxyphenyl)sulfanyl]phenyl}methanamine](/img/structure/B232279.png)
![5-(aminosulfonyl)-2-methoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B232282.png)
![3-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzamide](/img/structure/B232285.png)
![ethyl (5Z)-5-[ethoxy(hydroxy)methylidene]-2,6-dioxopyridine-3-carboxylate](/img/structure/B232286.png)
![4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol](/img/structure/B232289.png)
![3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B232290.png)
![1-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-pyrrolidinone](/img/structure/B232291.png)
![6,11-Dihydrodibenzo[b,e]thiepin-11-yl{3-[(dimethylamino)methyl]phenyl}methanol](/img/structure/B232295.png)
![1-[4-(Benzyloxy)-3,5-dimethoxybenzoyl]-4-methylpiperazine](/img/structure/B232296.png)
![2,3,4,5-Tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-[(4-methyl-1-piperazinyl)acetyl]-1H-1-benzazepine](/img/structure/B232298.png)


![(Z)-4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)-2-diazonio-1-ethoxy-3-oxobut-1-en-1-olate](/img/structure/B232306.png)
